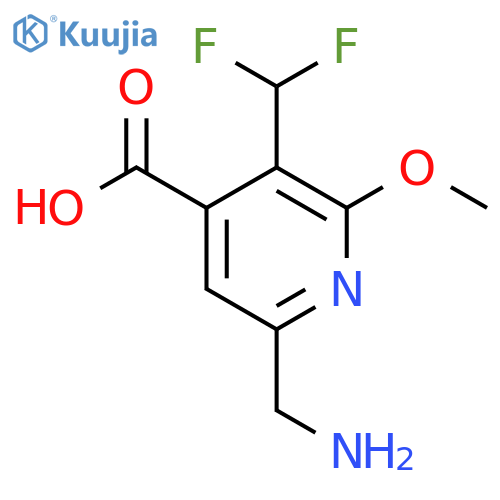

Cas no 1361902-51-3 (6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid

-

- インチ: 1S/C9H10F2N2O3/c1-16-8-6(7(10)11)5(9(14)15)2-4(3-12)13-8/h2,7H,3,12H2,1H3,(H,14,15)

- InChIKey: BAHBQBGOERFRCD-UHFFFAOYSA-N

- SMILES: FC(C1=C(N=C(CN)C=C1C(=O)O)OC)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- トポロジー分子極性表面積: 85.4

- XLogP3: -2.1

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001320-500mg |

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid |

1361902-51-3 | 97% | 500mg |

$970.20 | 2022-04-02 | |

| Alichem | A022001320-1g |

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid |

1361902-51-3 | 97% | 1g |

$1,747.20 | 2022-04-02 |

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid 関連文献

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acidに関する追加情報

Introduction to 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid (CAS No. 1361902-51-3) in Modern Chemical and Pharmaceutical Research

6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid, identified by its CAS number 1361902-51-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its pyridine core structure modified with an aminomethyl side chain, a difluoromethyl group, and a methoxy substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid contribute to its versatility in medicinal chemistry. The presence of the aminomethyl group provides a nucleophilic site for further functionalization, enabling the attachment of diverse pharmacophores. Meanwhile, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, a property that has been extensively studied in recent years for optimizing drug efficacy and duration of action.

The methoxy substituent at the 2-position of the pyridine ring further influences the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. This compound’s structural motif is reminiscent of several pharmacologically active agents, particularly those targeting central nervous system disorders and inflammatory pathways. The pyridine scaffold is a common structural feature in many drugs due to its ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacokinetic profiles. The incorporation of fluorine atoms, such as in the difluoromethyl group of this compound, has become a cornerstone strategy in drug design. Fluorinated compounds often exhibit enhanced lipophilicity, reduced metabolic clearance, and improved binding to target proteins. For instance, studies have shown that fluorinated pyridines can serve as key structural elements in antiviral and anticancer drugs, where they play a crucial role in modulating drug-receptor interactions.

The aminomethyl functionality in 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid also opens up possibilities for further derivatization into more complex molecules. This group can be used to form amides, ureas, or other bioconjugates that are essential for drug development. The ability to introduce additional chemical diversity at this position allows chemists to fine-tune the properties of their lead compounds, such as solubility, bioavailability, and target specificity.

One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. The pyridine core combined with the electron-withdrawing effects of the difluoromethyl group makes this compound a promising scaffold for designing kinase inhibitors. Recent advances in computational chemistry have enabled researchers to predict how modifications at specific positions on this scaffold can enhance binding affinity to kinase active sites.

Another area where this compound shows promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The unique structural features of 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid, particularly the combination of nitrogen-containing heterocycles and fluorinated groups, make it an attractive candidate for antimicrobial drug discovery. Preliminary studies suggest that derivatives of this compound may interfere with bacterial cell wall synthesis or membrane integrity.

The synthesis of 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nucleophilic substitution reactions at the pyridine ring followed by protection-deprotection strategies to introduce the desired functional groups. Advances in green chemistry have also influenced synthetic methodologies, leading to more efficient and environmentally friendly routes for producing this compound.

In conclusion, 6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid (CAS No. 1361902-51-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate in drug synthesis underscores its importance in developing next-generation therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone molecule in medicinal chemistry for years to come.

1361902-51-3 (6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid) Related Products

- 1805556-75-5(5-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

- 1805292-67-4(Methyl 2-(difluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate)

- 1875194-28-7(tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate)

- 113136-77-9(Cyclanilide)

- 1557196-19-6(2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid)

- 2229403-02-3(2-hydroxy-3-(3-hydroxy-4-methylphenyl)propanoic acid)

- 2093386-22-0(PROTAC BET Degrader-1)

- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 20718-17-6(2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one)

- 1049469-47-7(N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide)